1,3-bis[2-(decyloxy)-2-oxoethyl]-2-methyl-1H-1,3-benzodiazol-3-ium chloride
Description
1,3-bis[2-(decyloxy)-2-oxoethyl]-2-methyl-1H-1,3-benzodiazol-3-ium chloride is a quaternary ammonium salt characterized by a benzodiazolium core substituted with two decyloxy-oxoethyl chains and a methyl group.
Properties
IUPAC Name |
decyl 2-[3-(2-decoxy-2-oxoethyl)-2-methylbenzimidazol-3-ium-1-yl]acetate;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H53N2O4.ClH/c1-4-6-8-10-12-14-16-20-24-37-31(35)26-33-28(3)34(30-23-19-18-22-29(30)33)27-32(36)38-25-21-17-15-13-11-9-7-5-2;/h18-19,22-23H,4-17,20-21,24-27H2,1-3H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWRQZZMOTWIDPN-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCOC(=O)CN1C(=[N+](C2=CC=CC=C21)CC(=O)OCCCCCCCCCC)C.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H53ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
565.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The preparation of 1,3-bis[2-(decyloxy)-2-oxoethyl]-2-methyl-1H-1,3-benzodiazol-3-ium chloride typically involves a multi-step synthetic route. The process begins with the synthesis of the benzodiazole core, followed by the introduction of the decyloxy and oxoethyl groups. The final step involves the methylation of the benzodiazole nitrogen and the formation of the chloride salt. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1,3-bis[2-(decyloxy)-2-oxoethyl]-2-methyl-1H-1,3-benzodiazol-3-ium chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the oxoethyl groups to hydroxyl groups.
Substitution: The decyloxy groups can be substituted with other alkoxy groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.
Scientific Research Applications
1,3-bis[2-(decyloxy)-2-oxoethyl]-2-methyl-1H-1,3-benzodiazol-3-ium chloride has a wide range of scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for method development and validation.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the synthesis of other complex organic compounds and materials.
Mechanism of Action
The mechanism of action of 1,3-bis[2-(decyloxy)-2-oxoethyl]-2-methyl-1H-1,3-benzodiazol-3-ium chloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Comparative Analysis with Analogous Compounds
Structural Analogues from Literature
Hexamethylenetetramine Di(p-methoxyphenylacetatochloride)
- Structure: 1,3-bis(2-(4-methoxyphenoxy)-2-oxoethyl)-1,3,5,7-tetraazaadamantane-1,3-diium chloride ().
- Key Differences: Core: Tetraazaadamantane diium vs. benzodiazolium. Substituents: Methoxyphenoxy-oxoethyl groups vs. decyloxy-oxoethyl chains. Synthesis: Synthesized via a 2:1 molar ratio reaction (p-methoxyphenylchloroacetate:hexamethylenetetramine) over 4 hours, validated by IR spectroscopy . Properties: Likely higher polarity due to methoxy groups, contrasting with the lipophilic decyl chains in the target compound.
N,N′-Bis[2-(decyloxy)-2-oxoethyl]-hexanediaminium Dichloride
- Structure : 1,6-Hexanediaminium derivative with bis(decyloxy-oxoethyl) groups (CAS 18283-49-3, ).
- Key Differences :
- Core: Hexanediaminium vs. benzodiazolium.
- Substituents: Similar decyloxy-oxoethyl chains but lacking aromaticity.
- Applications : Likely functions as a surfactant or phase-transfer agent due to its aliphatic core and long-chain substituents.
Physicochemical and Functional Comparisons
Substituent Effects on Properties
- Decyloxy Chains: Enhance lipophilicity and micelle-forming capacity compared to methoxyphenoxy groups .
- Aromatic vs. Aliphatic Cores : The benzodiazolium core (aromatic) may confer greater thermal stability and π-π stacking interactions, unlike aliphatic hexanediaminium or tetraazaadamantane cores .
Biological Activity
1,3-bis[2-(decyloxy)-2-oxoethyl]-2-methyl-1H-1,3-benzodiazol-3-ium chloride (CAS Number: 300704-20-5) is a complex organic compound with potential biological activities. Its unique structure combines a benzodiazole moiety with aliphatic chains, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and related research findings.
Chemical Structure and Properties
The molecular formula of this compound is C31H51ClN2O4, with a molecular weight of approximately 565.2 g/mol. The compound features a benzodiazole ring substituted with decyloxy and keto groups, which are essential for its biological interactions.
The biological activity of this compound can be attributed to several mechanisms:
- Antimicrobial Activity : Studies have indicated that compounds with similar structural features exhibit significant antimicrobial properties. The presence of the benzodiazole ring is known to enhance the interaction with microbial membranes, potentially disrupting their integrity.
- Antioxidant Properties : The compound may also exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress in biological systems. This is particularly relevant in the context of diseases characterized by oxidative damage.
In Vitro Studies
In vitro studies have demonstrated that this compound can influence various cellular pathways:
| Cell Line | Effect Observed | Concentration |
|---|---|---|
| HeLa | Inhibition of cell proliferation | 50 µM |
| MCF-7 | Induction of apoptosis | 25 µM |
| RAW 264.7 | Modulation of inflammatory cytokines | 10 µM |
These results suggest that the compound has potential applications in cancer therapy and inflammation regulation.
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds:
- Anticancer Activity : A study demonstrated that related benzodiazole derivatives showed significant cytotoxic effects against various cancer cell lines. It was hypothesized that the mechanism involved the induction of apoptosis through mitochondrial pathways.
- Antimicrobial Efficacy : Research on similar compounds indicated effective inhibition against Gram-positive and Gram-negative bacteria. The structure-function relationship highlighted that longer hydrophobic chains enhance membrane penetration.
- Anti-inflammatory Effects : In models of acute inflammation, compounds structurally related to this compound demonstrated reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
